4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine
Description
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a piperidine derivative featuring a phenyl group at the 4-position and a trifluoroethyl substituent at the 2-position of the piperidine ring.
Properties
Molecular Formula |
C13H16F3N |
|---|---|
Molecular Weight |
243.27 g/mol |
IUPAC Name |
4-phenyl-2-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2 |
InChI Key |
SYNWUNZXYLHGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C2=CC=CC=C2)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenyl ring contributes to the compound’s overall stability and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-(2-(Trifluoromethyl)phenyl)piperidine Derivatives
- Structure : Piperidine derivatives with trifluoromethylphenyl groups at the 4-position (e.g., intermediates in RBP4 antagonist synthesis) .
- Key Differences : The trifluoromethyl group is directly attached to the phenyl ring, whereas 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has a trifluoroethyl group on the piperidine ring.
1-(2,2,2-Trifluoroethyl)-4-(4-nitrophenyl)piperidine
- Structure : Features a nitro group on the phenyl ring and a trifluoroethyl group at the 1-position .
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which could alter reactivity and binding affinity compared to the unsubstituted phenyl group in the target compound.
- Synthetic Relevance : This compound’s synthesis involves chloroformate-mediated reactions, similar to methods used for other trifluoroethyl-piperidine derivatives .
Functional Group Variations
4-(Trifluoroacetyl)piperidine
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine
Pharmacologically Active Analogs
Telcagepant (MK0974)
- Structure : A piperidine-containing azepane derivative with a trifluoroethyl group and a 2,3-difluorophenyl moiety .
- Pharmacological Data :
- Comparison : Telcagepant’s trifluoroethyl group contributes to its high potency, suggesting that similar groups in 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine may enhance target affinity.
DDR1 Inhibitors with Trifluoroethyl-Piperidine Motifs
Biological Activity
4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenyl group and a trifluoroethyl moiety. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.
Biological Activity Overview
Research indicates that 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine exhibits several biological activities:
- Serotonin and Norepinephrine Reuptake Inhibition : Similar compounds have shown activity as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, suggesting potential antidepressant effects .
- Antinociceptive Properties : The compound may also possess analgesic properties, making it a candidate for treating neuropathic pain .
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines .
Case Studies
-
Antidepressant Activity :
- In studies assessing the efficacy of similar piperidine derivatives, it was found that compounds with structural similarities to 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine significantly inhibited serotonin reuptake in vitro. This raises the possibility of its use in treating mood disorders.
- Neuropathic Pain :
- Cytotoxicity Against Cancer Cells :
Pharmacokinetic Profile
The pharmacokinetic properties of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine are critical for understanding its therapeutic potential. Studies indicate:
| Property | Value |
|---|---|
| Lipophilicity | High (due to trifluoroethyl) |
| Metabolic Stability | Enhanced by trifluoromethyl group |
| Blood-Brain Barrier Penetration | Moderate to high |
These properties suggest that the compound may effectively reach central nervous system targets, crucial for its potential use in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
